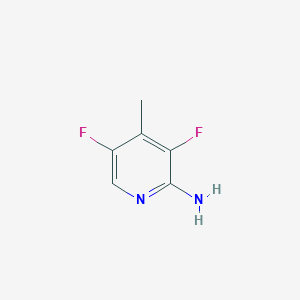

3,5-Difluoro-4-methylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 3,5-Difluoro-4-methylpyridin-2-amine is a valuable intermediate in chemical synthesis, allowing for the development of various heterocyclic compounds. It participates in reactions to form fused pyridines, ketenimines, or enamines when reacted with specific reactants. For instance, the reaction of perfluoro-2-methylpent-2-ene with aminopyridines results in the formation of naphthyridine or pyridopyrimidine derivatives, highlighting its versatility in synthesizing complex heterocyclic structures (Flowers et al., 1974).

Catalytic Applications

Palladium-catalyzed aminocarbonylation reactions utilize this compound to synthesize N-substituted nicotinamides and related compounds. This process demonstrates the compound's role in forming biologically significant molecules through carbon monoxide insertions, showcasing its utility in medicinal chemistry and organic synthesis (Takács et al., 2007).

Materials Science and Nanotechnology

In the realm of materials science, this compound finds application in the synthesis of fluorescent probes and materials. For example, its structural motifs are key in developing water-soluble BODIPY derivatives, which serve as highly fluorescent probes in aqueous environments. These derivatives, functionalized with aryl iodide or bromide, can be coupled to biomolecules, making them useful in biochemical assays and imaging applications (Li et al., 2008).

Optical and Electronic Materials

This compound-based ligands have been used to synthesize trimetallic arrays that sensitize near-infrared emitting lanthanides. These compounds display metal-to-ligand charge-transfer excitations and can sensitize near-infrared emission from lanthanides, which is beneficial for developing optical materials and sensors (Pope et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function. This could result in alterations to cellular processes and potentially influence disease states .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of pathways, leading to downstream effects on cellular function .

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The compound’s interactions with its targets could lead to changes in cellular function, potentially influencing disease states .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-methylpyridin-2-amine . Factors such as temperature, pH, and the presence of other compounds could impact how the compound interacts with its targets .

properties

IUPAC Name |

3,5-difluoro-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUFCUWKEZOOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2728499.png)

![7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2728502.png)

![3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2728507.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728519.png)